6-([1,1'-Biphenyl]-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[2,1-b]thiazole,6-[1,1-biphenyl]-4-yl-2,3-dihydro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound features a fused ring system consisting of an imidazole ring and a thiazole ring, which contributes to its unique chemical properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multicomponent reactions and cyclization processes. One common method includes the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system. This reaction occurs under relatively mild conditions (100°C under 20 atm of a 4:1 mixture of CO-air) and leads to the formation of 2-(imidazo[2,1-b]thiazol-5-yl)-N,N-dialkylacetamides in yields up to 87% .
Industrial Production Methods
Industrial production methods for imidazo[2,1-b]thiazole derivatives often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazole derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[2,1-b]thiazole scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted imidazo[2,1-b]thiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: These compounds serve as valuable intermediates in the synthesis of more complex molecules.
Industry: These compounds are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazole derivatives involves various molecular targets and pathways. For instance, some derivatives modulate the immune system through T-cell activation and proliferation, increase neutrophil mobility, and stimulate antibody formation. Additionally, these compounds can inhibit key enzymes and proteins involved in cancer cell proliferation and survival, leading to apoptosis and reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known imidazo[2,1-b]thiazole derivative used for its immunostimulatory and anticancer properties.
Pifithrin-β: An antineoplastic agent with a similar imidazo[2,1-b]thiazole scaffold.
WAY-181187: An anxiolytic agent with a related structure.
Uniqueness
Imidazo[2,1-b]thiazole,6-[1,1-biphenyl]-4-yl-2,3-dihydro- stands out due to its unique biphenyl substitution, which can enhance its biological activity and specificity compared to other imidazo[2,1-b]thiazole derivatives. This structural feature may contribute to improved binding affinity and selectivity for certain molecular targets, making it a promising candidate for further drug development .
Properties
CAS No. |
64997-27-9 |
---|---|
Molecular Formula |
C17H14N2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
6-(4-phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C17H14N2S/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-19-10-11-20-17(19)18-16/h1-9,12H,10-11H2 |
InChI Key |
FWZUCPSMECJOAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.